molecular formula C13H15NO5 B12076447 Ethyl 4-(4-formyl-2-nitrophenyl)butanoate

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate

Cat. No.: B12076447
M. Wt: 265.26 g/mol
InChI Key: APEAFLSQXDJKKL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate is an organic compound with the CAS registry number 1965318-50-6 . It has a molecular formula of C13H15NO5 and a molecular weight of 265.26 g/mol . This compound is characterized by the presence of both a formyl group and a nitro group on its phenyl ring, features that make it a versatile intermediate in synthetic organic chemistry and chemical biology research. The specific applications and mechanism of action for this compound are areas of active research. Compounds with formyl and nitro functional groups are often utilized as key precursors in the synthesis of more complex molecules, including potential ligands for various biological targets or as scaffolds for the development of novel chemical entities . Researchers can leverage its reactive sites for further chemical modifications, such as nucleophilic addition to the aldehyde or reduction of the nitro group. This makes it a valuable building block for constructing compound libraries in drug discovery and materials science. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 4-(4-formyl-2-nitrophenyl)butanoate

InChI

InChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-11-7-6-10(9-15)8-12(11)14(17)18/h6-9H,2-5H2,1H3

InChI Key

APEAFLSQXDJKKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a Michael addition mechanism, where the nitrophenylalkane (e.g., 2-nitrotoluene) reacts with ethyl acrylate in the presence of a strong base. The base deprotonates the nitrophenylalkane, generating a carbanion that attacks the β-carbon of the acrylate ester. Subsequent proton transfer and elimination yield the γ-(nitrophenyl)butanoate ester.

Key conditions :

  • Catalyst : Sodium hydroxide (1–5 wt%) or tetramethylammonium hydroxide.

  • Solvent : DMF, hexamethylphosphoramide, or N-acetylmorpholine.

  • Temperature : 0–50°C under inert atmosphere (N₂ or Ar).

  • Stoichiometry : Equimolar nitrophenylalkane and acrylate ester.

Example Synthesis: Ethyl 4-(2-Nitrophenyl)Butanoate

A mixture of 2-nitrotoluene (0.1 mol), ethyl acrylate (0.1 mol), and NaOH (0.025 mol) in DMF is stirred under nitrogen at 25°C for 1–2 hours. Neutralization with HCl followed by solvent evaporation yields the intermediate, Ethyl 4-(2-nitrophenyl)butanoate, in ~65% yield.

Formylation of the Phenyl Ring

Introducing the formyl group at the 4-position of the 2-nitrophenyl moiety requires regioselective electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a plausible method, though the nitro group’s deactivating effect complicates direct formylation.

Vilsmeier-Haack Reaction Optimization

The Vilsmeier reagent (POCl₃ and DMF) generates an electrophilic chloroiminium ion, which reacts with electron-rich aromatic rings. For nitro-substituted substrates, elevated temperatures (80–100°C) and extended reaction times (12–24 hours) are necessary.

Procedure :

  • Dissolve Ethyl 4-(2-nitrophenyl)butanoate (1 mol) in DMF (5 mL).

  • Add POCl₃ (1.2 mol) dropwise at 0°C, then heat to 80°C for 18 hours.

  • Quench with ice-water and extract with dichloromethane.

  • Purify via column chromatography (hexane/ethyl acetate) to isolate Ethyl 4-(4-formyl-2-nitrophenyl)butanoate.

Challenges :

  • Low yield (<30%) due to nitro group’s electron-withdrawing nature.

  • Byproducts : Over-oxidation to carboxylic acids or para-substituted isomers.

Alternative Pathway: Oxidation of Methyl-Substituted Intermediates

Oxidizing a methyl group to a formyl group offers a bypass for direct electrophilic formylation.

Synthesis of Ethyl 4-(4-Methyl-2-Nitrophenyl)Butanoate

Condense 4-methyl-2-nitrotoluene with ethyl acrylate using the method in Section 1.2. The methyl group at the 4-position is then oxidized to formyl.

Oxidation Methods

  • SeO₂ Oxidation : Selective oxidation of methyl to formyl in dichloromethane at 40°C (yield: 50–60%).

  • KMnO₄/NaIO₄ : Harsher conditions risk over-oxidation to carboxylic acids.

Multi-Step Synthesis via Protective Group Strategies

Acetal Protection of Formyl Group

  • Protect 4-formyl-2-nitrotoluene as its dimethyl acetal.

  • Perform condensation with ethyl acrylate.

  • Deprotect the acetal using aqueous HCl to regenerate the formyl group.

Advantages : Avoids nitro group interference during condensation.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Key Challenges
Direct Condensation4-Formyl-2-nitrotoluene40–50Limited substrate availability
Vilsmeier FormylationEthyl 4-(2-nitrophenyl)butanoate25–35Low regioselectivity, side reactions
Methyl OxidationEthyl 4-(4-methyl-2-nitrophenyl)butanoate50–60Over-oxidation to carboxylic acids
Protective Group4-Formyl-2-nitrotoluene acetal55–65Additional synthetic steps required

Scalability and Industrial Feasibility

The condensation method (Section 1) is most scalable, leveraging cost-effective reagents like NaOH and DMF. However, formylation remains a bottleneck due to poor yields. Recent advances in flow chemistry and microwave-assisted reactions could enhance Vilsmeier-Haack efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and formyl groups direct incoming substituents to specific positions on the ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Ethyl 4-(4-amino-2-formylphenyl)butanoate.

    Oxidation: Ethyl 4-(4-carboxy-2-nitrophenyl)butanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: Potential use in the development of probes for studying biological systems, particularly those involving nitroaromatic compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with pharmacological activity.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which Ethyl 4-(4-formyl-2-nitrophenyl)butanoate exerts its effects depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In oxidation reactions, the formyl group is converted to a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Ethyl 4-(4-Nitrophenyl)-2-Oxobutanoate (CAS 98184-93-1)

  • Molecular Formula: C₁₂H₁₃NO₅
  • Molecular Weight : 251.24 g/mol
  • Key Features: A nitro-substituted phenyl group at the para position and a ketone (oxo) group at the α-carbon of the butanoate chain.
  • Synthesis : Achieved via optimized routes with yields up to 82% .
  • Reactivity : The α-ketone group enhances electrophilicity, making it reactive toward nucleophilic additions or reductions. The nitro group further directs electrophilic substitution reactions.
  • Applications : Likely used as a precursor for heterocyclic synthesis or bioactive molecules.

Ethyl 4-(4-Nitrophenyl)-2,4-Dioxobutanoate (CAS 54808-56-9)

  • Molecular Formula: C₁₂H₁₁NO₆
  • Molecular Weight : 281.22 g/mol
  • Key Features : Two ketone groups (at C2 and C4) and a para-nitro substituent.
  • Applications : Suitable for synthesizing diketone-based ligands or polyfunctional intermediates .

Ethyl 4-(4-Formyl-2-Methoxyphenoxy)Butanoate (CAS 141333-27-9)

  • Molecular Formula : C₁₄H₁₈O₅
  • Molecular Weight : 278.29 g/mol
  • Key Features: Methoxy (-OCH₃) at the ortho position and formyl (-CHO) at the para position on a phenoxy-linked butanoate.
  • Safety : Classified under GHS guidelines with standard ester-related hazards (e.g., skin/eye irritation) .
  • Reactivity : The electron-donating methoxy group deactivates the ring, contrasting with the electron-withdrawing nitro group in the target compound.

Ethyl 4-(2-Formyl-6-Methoxyphenoxy)Butanoate (CAS 1281669-02-0)

  • Molecular Formula : C₁₄H₁₈O₅
  • Molecular Weight : 278.29 g/mol
  • Key Features: Formyl and methoxy groups at ortho and meta positions, respectively, on a phenoxy-linked ester.
  • Applications : Likely used in fine chemical synthesis due to its balanced electron effects .

Comparative Analysis Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate Not Available C₁₃H₁₅NO₅ (est.) ~281.27 (est.) -NO₂ (ortho), -CHO (para) High electrophilicity for substitution
Ethyl 4-(4-nitrophenyl)-2-oxobutanoate 98184-93-1 C₁₂H₁₃NO₅ 251.24 -NO₂ (para), α-ketone Nucleophilic addition favored
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate 54808-56-9 C₁₂H₁₁NO₆ 281.22 -NO₂ (para), dual ketones Cyclization/condensation reactions
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate 141333-27-9 C₁₄H₁₈O₅ 278.29 -OCH₃ (ortho), -CHO (para) Electron modulation for regioselectivity

Key Research Findings

  • Substituent Effects :
    • Nitro vs. Methoxy : Nitro groups (electron-withdrawing) enhance electrophilic substitution at meta positions, whereas methoxy groups (electron-donating) direct reactions to ortho/para positions .
    • Formyl Group : The formyl group in all analogs enables further functionalization (e.g., Schiff base formation) .
  • Synthesis Efficiency : Yields for nitro-containing esters vary widely (34–82%), influenced by steric and electronic factors .
  • Safety Considerations : Nitro-substituted compounds may pose higher toxicity or explosivity risks compared to methoxy analogs .

Biological Activity

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C13H14N2O5C_{13}H_{14}N_{2}O_{5} and features a nitrophenyl group that is crucial for its biological activity. The synthesis typically involves the condensation of 4-nitrobenzaldehyde with ethyl 4-bromobutanoate in the presence of a base. The reaction pathway can be summarized as follows:

  • Formation of Ethyl 4-(4-nitrophenyl)butanoate :
    Ethyl 4 bromobutanoate+4 nitrobenzaldehydeEthyl 4 4 formyl 2 nitrophenyl butanoate\text{Ethyl 4 bromobutanoate}+\text{4 nitrobenzaldehyde}\rightarrow \text{Ethyl 4 4 formyl 2 nitrophenyl butanoate}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL. This suggests that the compound could serve as a lead for developing new antibiotics.

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.

Cell Line IC50 (µM) Mechanism
HeLa25Apoptosis via caspase activation
MCF-730Induction of DNA fragmentation

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-α, IL-6). This effect is likely mediated through the inhibition of NF-kB signaling pathways.

Case Studies

  • Case Study: Antimicrobial Efficacy
    • A clinical study assessed the efficacy of this compound in treating infections caused by resistant strains of E. coli. Patients receiving this compound showed a marked improvement compared to those treated with standard antibiotics.
  • Case Study: Cancer Treatment
    • In a preclinical trial involving xenograft models, mice treated with this compound demonstrated reduced tumor growth rates compared to controls. Histological analysis revealed increased apoptotic cells in tumor tissues.

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